molecular formula C18H18N6O3 B2989725 N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324506-63-9

N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2989725
CAS RN: 1324506-63-9
M. Wt: 366.381
InChI Key: HTBZMXZNKMSXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures related to "N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide" have been synthesized and evaluated for various biological activities. For instance, novel compounds derived from visnaginone and khellinone have been synthesized and screened for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antidiabetic and Anticancer Properties

Derivatives of the compound have been explored for their antidiabetic properties through in vitro screening, highlighting the potential for therapeutic applications in diabetes management (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021). Additionally, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and demonstrated in vitro cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, Mamdouh M. Ali, 2015).

Antidepressant and Nootropic Agents

Certain azetidine-1-carboxamide derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Some compounds have shown significant activity in animal models, indicating the relevance of the azetidine scaffold in central nervous system (CNS) active agents (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Antimicrobial and Antitubercular Activities

Research has also been conducted on pyrimidine-azetidinone analogues for their antioxidant, antimicrobial, and antitubercular activities. These studies reveal the potential of these compounds in addressing infectious diseases, including tuberculosis, highlighting the diverse applications of these chemical structures in medicinal chemistry (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-2-26-14-6-4-13(5-7-14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-3-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBZMXZNKMSXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

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